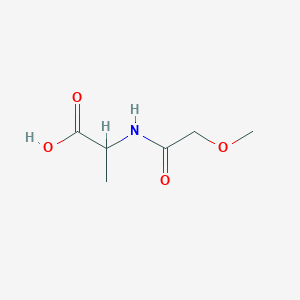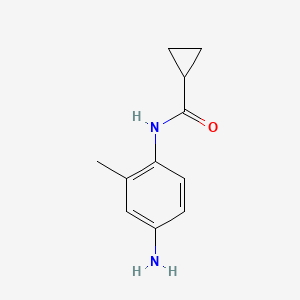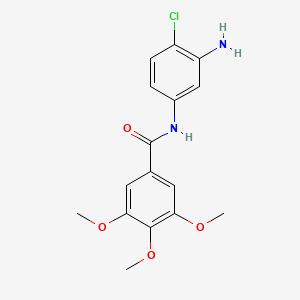
N-(3-Amino-4-chlorophenyl)-2-chlorobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-Amino-4-chlorophenyl)-2-chlorobenzamide (NACB) is a synthetic compound that has been used in a variety of scientific research applications. It is a derivative of aniline, a common aromatic amine, and has been found to have a wide range of biochemical and physiological effects. Additionally, this paper will discuss possible future directions for research involving NACB.
Wissenschaftliche Forschungsanwendungen
Environmental Impact of Pesticide Degradation :
- Lu, Zhou, & Liu (2004) discussed a new analogue of diflubenuron, 1-(2-chlorobenzoyl)-3-(4-chlorophenyl)urea (CCU), used in agriculture and forestry. They focused on 2-Chlorobenzamide, a main degradation product of CCU, identified as a potential carcinogen, and its environmental impact. They developed a prediction model for the peak concentration of 2-Chlorobenzamide during hydrolysis of CCU (Lu, Zhou, & Liu, 2004).
Photodegradation of Drugs :
- Skibiński & Komsta (2012) investigated the photodegradation of moclobemide in methanolic media. Their study highlighted the formation of 4-chlorobenzamide as a major degradation product, revealing the chemical changes occurring during drug photodegradation (Skibiński & Komsta, 2012).
Fluorescent Probes for Hydrogen Peroxide Detection :
- Cai et al. (2015) synthesized a novel ELF-97-based fluorescent probe using 2-amino-5-chlorobenzamide. The probe was used for rapid detection of hydrogen peroxide, indicating its potential applications in chemical analysis (Cai et al., 2015).
Insecticide Stability in Composting :
- Argauer & Cantelo (1980) analyzed the stability of ureide insecticides, including compounds related to 2-chlorobenzamide, in mushroom compost. Their findings contribute to understanding the environmental stability and safety of these insecticides (Argauer & Cantelo, 1980).
Synthesis and Characterization of Chemical Compounds :
- Zhang, Qian, & Li (1999) discussed the synthesis of 2-amino-5-aryl-1,3,4-oxadiazoles containing trifluoroethoxy groups. They characterized the resulting product, N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-chlorobenzamide, contributing to the field of organic chemistry (Zhang, Qian, & Li, 1999).
Antimicrobial Evaluation and DFT Study of Thiazole Derivatives :
- Kubba & Hameed A. Rahim (2018) conducted a study synthesizing thiazole derivatives and evaluated their antimicrobial activity. They also performed a computational study using density functional theory, demonstrating the application of this compound in pharmaceutical research (Kubba & Hameed A. Rahim, 2018).
Anticonvulsant Activity of Thiadiazoles :
- Srivastava & Pandeya (1993) reported significant anticonvulsant activity in compounds related to 2-chlorobenzamide, contributing to the development of new pharmaceuticals (Srivastava & Pandeya, 1993).
Eigenschaften
IUPAC Name |
N-(3-amino-4-chlorophenyl)-2-chlorobenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2N2O/c14-10-4-2-1-3-9(10)13(18)17-8-5-6-11(15)12(16)7-8/h1-7H,16H2,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCQVLUMBRXTXKL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC(=C(C=C2)Cl)N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














